molecular formula C24H21ClN4O2S B2838932 N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794829-48-3

N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2838932
CAS No.: 1794829-48-3
M. Wt: 464.97
InChI Key: AIQLEEZGZJMEKN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a sulfur-linked acetamide group, and a 3-chloro-4-methylphenyl substituent. Its structural complexity arises from the fusion of pyrrole and pyrimidine rings, coupled with cyclopropyl and aryl substituents, which may influence its binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-14-7-8-16(11-19(14)25)27-20(30)13-32-24-28-21-18(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)17-9-10-17/h2-8,11-12,17,26H,9-10,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQLEEZGZJMEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Pyrido-Thieno-Pyrimidine

  • Target Compound : Contains a pyrrolo[3,2-d]pyrimidine scaffold with a 4-oxo group and 3-cyclopropyl substituent .
  • Compound 24 (): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core with a 7-methyl group and phenylamino substituent .

Substituent Variations

Thioacetamide Side Chain

  • Target Compound : The thioacetamide group is linked to a 3-chloro-4-methylphenyl moiety, enhancing lipophilicity (predicted logP ~3.5–4.0) .
  • Compound in : 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide .
    • Key Differences :
  • 3-Substituent : Butyl () vs. cyclopropyl (target compound). The cyclopropyl group may reduce metabolic oxidation compared to the linear alkyl chain.
  • Aryl Group : 3,4-Dichlorophenyl () vs. 3-chloro-4-methylphenyl (target). The methyl group in the target compound could improve solubility relative to the dichloro-substituted analog.

Spectral and Physicochemical Data

Property Target Compound Compound 24 () Compound in
IR (C=O stretch) ~1,730 cm⁻¹ (inferred) 1,730 cm⁻¹ (acetyl) Not reported
¹H-NMR (CH3 groups) Cyclopropyl (δ ~1.0–1.5) NCH3 (δ 2.50), COCH3 (δ 2.10) Butyl (δ ~0.8–1.6)
Melting Point Not reported 143–145°C Not reported

Functional Implications

  • Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound may balance solubility and membrane permeability better than the dichlorophenyl group in .

Research Findings and Trends

  • Synthetic Efficiency : Methods in (sodium methylate-mediated alkylation) are widely applicable to thioacetamide derivatives, though yields vary with steric hindrance .
  • Structural Diversity : highlights pyrrolo-pyrimidine derivatives with thiazole or morpholine groups, underscoring the scaffold’s versatility for medicinal chemistry .

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